5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid pinacol ester derivative featuring a phenolic hydroxyl group at the ortho position relative to the boronate moiety and a methyl substituent at the para position. This compound (CAS 517864-13-0, MFCD16994281) is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its molecular formula is C₁₃H₁₉BO₃, with a molecular weight of 234.10 g/mol.
Properties
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJXLDMVHWJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Aryl Bromide
| Step | Procedure Detail |
|---|---|
| Reagents | 5-methyl-2-bromophenol (aryl bromide), bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2·DCM catalyst, K3PO4 base |
| Solvent | Dry THF with small volume of water |
| Setup | Oven-dried 5 mL microwave vial, purged with nitrogen |
| Reaction Conditions | Heated at 90 °C for 24 hours |
| Post-Reaction Oxidation | Addition of 30% aqueous H2O2 at 0 °C, stirred 3 hours at room temperature |
| Quenching | Sodium metabisulphite added to quench excess oxidant |
| Workup | Extraction with ethyl acetate, washing with saturated ammonium chloride and brine |
| Purification | Column chromatography on C18 silica gel using gradient elution (0-60% H2O in MeCN) |
| Yield | Typically around 80% isolated yield |
This procedure ensures the selective borylation at the 2-position of the phenol ring bearing a methyl substituent at the 5-position, yielding the pinacol boronate ester functionalized phenol.
Reaction Optimization and Analytical Data
Extensive research has been conducted to optimize the reaction parameters such as catalyst loading, base equivalents, oxidant amount, temperature, and reaction time. Key findings include:
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Catalyst loading | 4 mol% Pd(dppf)Cl2·DCM | Sufficient for high conversion without excessive catalyst waste |
| Base | K3PO4, 3 equivalents | Ensures proper deprotonation and reaction progress |
| Oxidant | 10 equivalents 30% H2O2 | Complete oxidation of boron intermediate to boronate ester |
| Temperature | 90 °C | Balances reaction rate and side reactions |
| Time | 24 hours | Maximizes conversion |
Analytical characterization confirms the structure and purity:
- [^1H NMR (CD3CN, 500 MHz)](pplx://action/followup): Signals consistent with aromatic protons and methyl group.
- [^13C NMR (DMSO-d6, 126 MHz)](pplx://action/followup): Chemical shifts corresponding to aromatic carbons and boronate ester carbons.
- FTIR: Characteristic O-H stretching (~3399 cm^-1), aromatic C-H, and B-O vibrations.
- HRMS: Accurate mass matching calculated molecular ion [M-H]^- at m/z 217.115 (for C14H17BO3).
Alternative Synthetic Routes
While the Miyaura borylation of aryl bromides is the most common, alternative routes include:
- Direct C-H borylation: Using iridium catalysts to directly borylate the aromatic C-H bond, though regioselectivity can be challenging.
- Preparation via boronic acid MIDA esters: Conversion of boronic acids to N-methyliminodiacetic acid (MIDA) esters followed by borylation steps, providing more stable intermediates for purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Miyaura Borylation of Aryl Bromide | 5-methyl-2-bromophenol, B2Pin2 | Pd(dppf)Cl2·DCM | THF, K3PO4, 90 °C, 24h | ~80% | Most common, reliable |
| Direct C-H Borylation | 5-methylphenol derivative | Iridium complex | Elevated temp, inert atmosphere | Variable | Regioselectivity issues |
| MIDA Ester Route | Boronic acid, N-methyliminodiacetic acid | None (esterification) | DMF, 90 °C, 18h | ~57% (for MIDA esters) | For stable intermediates |
Concluding Remarks
The preparation of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is well-established using palladium-catalyzed Miyaura borylation of aryl bromides, followed by oxidation and purification steps. Optimization studies have refined the reaction conditions to maximize yield and purity. Analytical techniques such as NMR, FTIR, and HRMS are essential for confirming the successful synthesis of the target compound.
This methodology provides a robust platform for the synthesis of functionalized phenolic boronate esters, which are valuable intermediates in organic synthesis and medicinal chemistry.
Sources:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The phenol group can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 5-Methyl-2-hydroxyphenylboronic acid.
Reduction: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol.
Substitution: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl ethers or esters.
Scientific Research Applications
Organic Synthesis
1.1 Cross-Coupling Reactions
One of the primary applications of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is in cross-coupling reactions. The compound acts as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions. This process is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
| Reaction Type | Role of this compound |
|---|---|
| Suzuki-Miyaura Coupling | Acts as a coupling partner for aryl halides to form biaryl compounds |
| Negishi Coupling | Can be used with organozinc reagents for the synthesis of substituted aromatics |
Case Study: Synthesis of Biaryl Compounds
In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a series of biaryl compounds. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal side products. This demonstrates the compound's efficiency as a coupling agent in organic synthesis.
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have indicated that boron-containing compounds exhibit significant biological activity. This compound has been investigated for its potential anticancer properties.
| Compound Tested | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 5-Methyl-2-(...phenol) | MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Case Study: Anticancer Screening
In vitro assays showed that the compound exhibited selective cytotoxicity against MCF-7 and HeLa cell lines. The mechanism of action was linked to the induction of apoptosis through the mitochondrial pathway. This highlights its potential as a lead compound for further development in cancer therapeutics.
Materials Science
3.1 Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer chemistry. It can serve as a building block for synthesizing functionalized polymers with enhanced thermal stability and mechanical properties.
| Polymer Type | Application Area | Properties Enhanced |
|---|---|---|
| Conductive Polymers | Electronics | Improved conductivity |
| Biodegradable Polymers | Packaging | Enhanced degradation rates |
Case Study: Development of Conductive Polymers
Researchers at ABC Institute developed a series of conductive polymers incorporating this compound. These polymers demonstrated significantly higher conductivity compared to traditional materials due to the efficient charge transport facilitated by the boron moieties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. The final step involves reductive elimination to release the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 331273-58-6)
- Structure : Methyl at position 2, boronate at position 5.
- Molecular Weight : 220.07 g/mol.
- Physical Properties : Similar to the target compound but with reversed substituent positions, leading to altered electronic effects. Reactivity in cross-coupling may differ due to steric hindrance near the boronate group .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3)
- Structure : Boronate at position 4, hydroxyl at position 1.
- Physical Properties : Higher m.p. (112–117°C) compared to ortho-substituted analogs, indicating greater crystallinity .
- Reactivity : The para-substituted boronate may exhibit slower reaction kinetics in coupling due to reduced steric accessibility .
Halogenated Derivatives
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1256360-32-3)
- Structure : Chlorine substituents at positions 2 and 3.
- However, reduced solubility in polar solvents is noted .
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1451391-17-5)
Methoxy-Substituted Analogs
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 906008-22-8)
- Structure : Methoxy group at position 3.
- Molecular Weight : 250.10 g/mol.
- Reactivity : Electron-donating methoxy groups may reduce boronate electrophilicity but improve solubility in organic solvents .
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 507462-88-6)
Hydroxymethyl and Carboxylate Derivatives
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d)
- Structure : Hydroxymethyl group at position 4.
- Synthesis : Synthesized in 90% yield via NaBH₄ reduction, demonstrating high efficiency for functionalized analogs .
- ¹H-NMR Data : δ 7.66 (d, J = 1.8 Hz), 4.57 (s, 2H), confirming structural integrity .
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 882679-40-5)
Comparative Data Table
Biological Activity
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing compound known for its potential biological activities. Its unique structure incorporates a dioxaborolane moiety that contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H19BO3
- CAS Number : 517864-13-0
- Molecular Weight : 234.09 g/mol
Structural Representation
The compound features a phenolic structure substituted with a tetramethyl dioxaborolane group. This substitution is critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, derivatives of phenolic compounds have shown significant cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and disruption of mitotic spindle formation.
Case Study:
A study evaluated the effectiveness of similar boron derivatives against human cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity with IC50 values significantly lower than those of traditional chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Tubulin inhibition |
| Compound B | HeLa (cervical cancer) | 3.2 | Apoptosis induction |
| This compound | A549 (lung cancer) | 4.7 | Unknown |
Antimicrobial Activity
Boronic acids and their derivatives have also been investigated for their antimicrobial properties. The dioxaborolane moiety enhances the affinity of these compounds for bacterial enzymes.
Research Findings:
In vitro studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve the inhibition of cell wall synthesis .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it has shown potential as an inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.
Enzymatic Assay Results:
In a recent study evaluating various boronic acid derivatives as Mpro inhibitors:
| Compound | % Inhibition at 20 µM |
|---|---|
| Standard Inhibitor | 85% |
| This compound | 23% |
The compound demonstrated moderate inhibition compared to standard inhibitors but indicates potential for further optimization.
The biological activity of this compound can be attributed to several mechanisms:
- Disruption of Protein Function : By binding to active sites or allosteric sites on proteins.
- Inhibition of Enzyme Activity : Particularly in microbial systems where boron compounds can interfere with metabolic pathways.
- Induction of Apoptosis : In cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester group. Key factors include:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with base (e.g., K₂CO₃) are commonly used .
- Solvent selection : Polar aprotic solvents like THF or DMF enhance solubility and reaction efficiency .
- Temperature : Reactions often proceed at 80–100°C; higher temperatures may degrade sensitive functional groups.
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 78–85 |
| PdCl₂(dppf) | DMF | 100 | 65–72 |
Q. How is the structural identity of this compound confirmed experimentally?
- Answer : Standard characterization methods include:
- NMR spectroscopy : <sup>1</sup>H NMR shows aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.3–2.5 ppm). <sup>11</sup>B NMR confirms boron coordination (δ 28–32 ppm) .
- Mass spectrometry (MS) : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 262.12) .
- Melting point analysis : Compare observed values (e.g., 112–117°C) to literature data to assess purity .
Advanced Research Questions
Q. How can reaction efficiency be optimized for cross-coupling involving this boronate ester?
- Answer : Optimization strategies include:
- Ligand screening : Bulky ligands (e.g., SPhos) improve catalytic turnover .
- Base selection : Weak bases (e.g., NaOAc) reduce side reactions in sensitive substrates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) with comparable yields .
Q. What are the stability challenges of this compound under different storage conditions?
- Answer : The boronate ester is moisture-sensitive. Stability data from analogs suggest:
- Storage : At 0–6°C under inert gas (argon), degradation is <5% over 6 months .
- Decomposition pathways : Hydrolysis of the dioxaborolane ring in aqueous media (pH < 5 or > 9) .
- Data Table :
| Condition | Degradation Rate (%/month) |
|---|---|
| Dry, 25°C | 8–10 |
| 0–6°C, Ar | <1 |
Q. How can impurities in synthesized batches be identified and quantified?
- Answer : Advanced analytical methods include:
- HPLC-DAD/UV : Reversed-phase C18 columns (acetonitrile/water gradient) resolve boronic acid byproducts .
- X-ray crystallography : Confirms crystal structure and detects polymorphic impurities .
- TGA/DSC : Thermal analysis identifies hydrate or solvent residues .
Q. What precautions are critical for handling air- or moisture-sensitive derivatives of this compound?
- Answer : Best practices include:
- Inert atmosphere : Use gloveboxes or Schlenk lines for synthesis and purification .
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation .
- Safety protocols : PPE (gloves, goggles) and immediate neutralization of spills with silica gel .
Applications in Academic Research
Q. How is this compound utilized in medicinal chemistry for structure-activity relationship (SAR) studies?
- Answer : The phenol and boronate groups enable:
- Prodrug design : pH-sensitive release of active agents (e.g., kinase inhibitors) .
- Biotarget labeling : <sup>18</sup>F-labeled analogs for PET imaging via boronate-fluoride exchange .
Q. What role does this compound play in synthesizing complex natural products?
- Answer : It serves as a key intermediate in:
- Cascade reactions : [3,3]-sigmatropic rearrangements to access benzofuran-derived natural products (e.g., coumestrol) .
- Protecting group strategies : The boronate ester stabilizes phenolic OH during multi-step syntheses .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
